Butyric acid, 4-(2-phenoxynicotinamido)-
Description
Butyric acid, 4-(2-phenoxynicotinamido)-, is a derivative of butyric acid (a four-carbon carboxylic acid) functionalized at the terminal carbon (4th position) with a 2-phenoxynicotinamido group. This substitution introduces a heterocyclic aromatic system (nicotinamide) linked via a phenoxy bridge, conferring unique physicochemical and biological properties.
Properties
CAS No. |
76988-04-0 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
4-[(2-phenoxypyridine-3-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C16H16N2O4/c19-14(20)9-5-10-17-15(21)13-8-4-11-18-16(13)22-12-6-2-1-3-7-12/h1-4,6-8,11H,5,9-10H2,(H,17,21)(H,19,20) |
InChI Key |
UUEFPAVJPHHQCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCCC(=O)O |
Other CAS No. |
76988-04-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional distinctions between butyric acid, 4-(2-phenoxynicotinamido)-, and its analogues:
Functional and Pharmacological Insights
4-(1-Pyrenyl)butyric Acid
- Drug Release Kinetics: Exhibits pH-dependent release (65% at pH 5.5 over 24 hours), comparable to Chlorin e6 (68%), enabling co-monitoring in nanoaggregate systems for cancer therapy .
- Imaging Utility : Pyrene’s fluorescence allows tracking of drug release at cellular levels.
Indole-3-Butyric Acid (IBA) Derivatives
- Agricultural Use : Promotes root growth in plants due to structural similarity to auxins.
4-Phenyl and 4-(4-Aminophenyl)butyric Acids
- Industrial Roles: 4-Phenyl butyric acid is a lab chemical (CAS 1821-12-1), while the aminophenyl variant (CAS 15118-60-2) serves as a pharmaceutical intermediate .
- Synthetic Flexibility: The amino group in 4-(4-aminophenyl)butyric acid enhances reactivity for dye and perfume synthesis.
4-(1-BOC-Piperidin-3-yl)-butyric Acid
- Drug Discovery : The BOC-protected piperidine moiety enables stable intermediates for synthesizing neurologically active compounds .
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